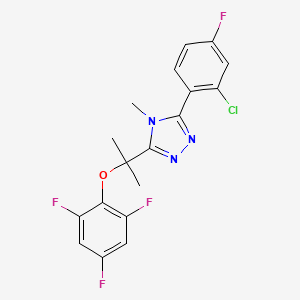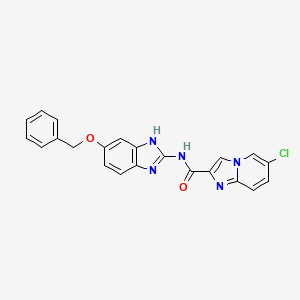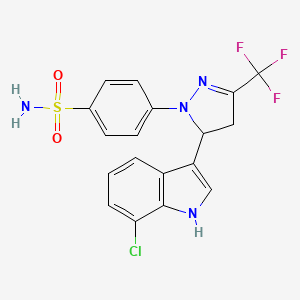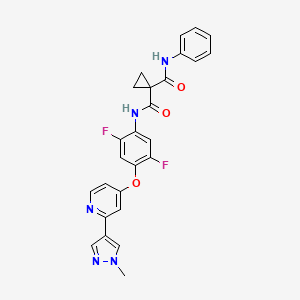
c-Kit-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-Kit-IN-1は、プロトオンコジーンタンパク質c-Kitと肝細胞増殖因子受容体c-Metの強力な阻害剤です。これらのタンパク質は、増殖、生存、接着、走化性などの細胞プロセスにおいて重要な役割を果たします。 c-Kitの過剰発現または変異は、特に消化管間質腫瘍など、さまざまな癌につながる可能性があります 。this compoundは、これらのタンパク質を選択的に阻害する能力を持つことから、有望な治療薬として登場しています。
2. 製法
合成経路と反応条件: this compoundは、重要な中間体の形成を含む多段階プロセスによって合成されます。 最終生成物は、精製と結晶化によって得られます 。
工業的製造方法: this compoundの工業的製造には、ラボでの合成プロセスのスケールアップが含まれます。これには、高収率と純度を確保するために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 連続フローリアクターや自動システムの使用により、生産プロセスの効率と再現性を向上させることができます 。
3. 化学反応解析
反応の種類: this compoundは、以下を含むさまざまな化学反応を受けます。
酸化: 特定の条件下で、化合物は酸化されて酸化誘導体を形成する可能性があります。
還元: 還元反応は、this compoundに存在する官能基を修飾することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は水酸化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります 。
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
化学: さまざまな化学反応におけるc-Kitとc-Metの阻害を研究するためのツール化合物として使用されます。
生物学: 増殖や分化などの細胞プロセスにおけるc-Kitとc-Metの役割を調べるために、細胞培養研究で使用されます。
医学: c-Kitとc-Metの活性を阻害することにより、特に消化管間質腫瘍など、癌を治療するための潜在的な治療薬として探求されています。
科学的研究の応用
c-Kit-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of c-Kit and c-Met in various chemical reactions.
Biology: Employed in cell culture studies to investigate the role of c-Kit and c-Met in cellular processes such as proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly gastrointestinal stromal tumors, by inhibiting the activity of c-Kit and c-Met.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-Kit and c-Met.
作用機序
c-Kit-IN-1は、c-Kitとc-Metの活性部位に結合することにより効果を発揮し、それらのキナーゼ活性を阻害します。この阻害は、下流のシグナル伝達分子のリン酸化を阻止し、結果として増殖、生存、遊走などの細胞プロセスを混乱させます。 化合物は、これらのタンパク質のアデノシン三リン酸結合部位を特異的に標的とし、それらの活性を低下させます 。
類似の化合物:
イマチニブ: c-Kit、Bcr-Abl、および血小板由来成長因子受容体を標的とするチロシンキナーゼ阻害剤。
ダサチニブ: c-Kit、Bcr-Abl、およびSrcファミリーキナーゼを阻害する別のチロシンキナーゼ阻害剤。
スニチニブ: c-Kit、血管内皮増殖因子受容体、および血小板由来成長因子受容体を標的とするマルチターゲット受容体チロシンキナーゼ阻害剤.
This compoundの独自性: this compoundは、c-Kitとc-Metの両方を阻害する際の高選択性と効力によってユニークです。 他の阻害剤とは異なり、this compoundはc-Kitの耐性変異を克服する効果を示しており、治療用途に貴重な化合物となっています 。
生化学分析
Biochemical Properties
c-Kit-IN-1 interacts with several enzymes and proteins. The receptor tyrosine kinase, c-Kit, and its ligand, stem cell factor (SCF), function in a diverse range of biological functions . The role of c-Kit in the maintenance and survival of hematopoietic stem cells and of mast cells is well recognized . c-Kit also plays an important role in melanogenesis, erythropoiesis, and spermatogenesis . This compound, by inhibiting c-Kit, can potentially influence these processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In KIT-positive pancreatic cancer cell lines, proliferation and invasion were significantly enhanced by the addition of SCF . Scf did not enhance proliferation and invasion in the KIT-negative lines . This compound significantly reduced pathological injuries in asthmatic rats via modulating the expression of IL-4, INF-γ, ICAM-1 and VCAM-1 in lung tissues and TNF-α, IL-1β and NO levels in BALF .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the receptor tyrosine kinase c-Kit, thereby affecting the downstream signaling pathways . This includes the PI3K/AKT and JAK/STAT pathways, which are known regulators of hepatic lipid metabolism .
Temporal Effects in Laboratory Settings
It is known that this compound can significantly reduce pathological injuries in asthmatic rats , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rat model of chronic asthma, this compound was found to significantly reduce pathological injuries and inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. The receptor tyrosine kinase, c-Kit, and its ligand, stem cell factor (SCF), function in a diverse range of biological functions . These include the maintenance and survival of hematopoietic stem cells and of mast cells, melanogenesis, erythropoiesis, and spermatogenesis .
準備方法
Synthetic Routes and Reaction Conditions: c-Kit-IN-1 is synthesized through a multi-step process involving the formation of key intermediatesThe final product is obtained through purification and crystallization .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
化学反応の分析
Types of Reactions: c-Kit-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
類似化合物との比較
Imatinib: A tyrosine kinase inhibitor that targets c-Kit, Bcr-Abl, and platelet-derived growth factor receptor.
Dasatinib: Another tyrosine kinase inhibitor that inhibits c-Kit, Bcr-Abl, and Src family kinases.
Uniqueness of c-Kit-IN-1: this compound is unique due to its high selectivity and potency in inhibiting both c-Kit and c-Met. Unlike other inhibitors, this compound has shown effectiveness in overcoming resistance mutations in c-Kit, making it a valuable compound for therapeutic applications .
特性
IUPAC Name |
1-N'-[2,5-difluoro-4-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O3/c1-33-15-16(14-30-33)21-11-18(7-10-29-21)36-23-13-19(27)22(12-20(23)28)32-25(35)26(8-9-26)24(34)31-17-5-3-2-4-6-17/h2-7,10-15H,8-9H2,1H3,(H,31,34)(H,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOXKWLDMLMYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





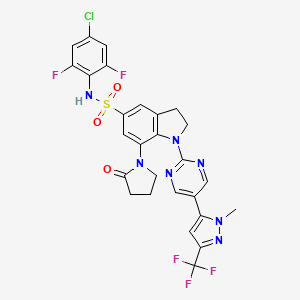

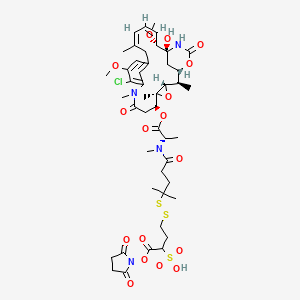


![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)
